1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(2-Chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the reaction of 2-chlorobenzoyl chloride with diethylamine to form the corresponding amide. This intermediate is then reacted with 3,5-dimethylpyrazole-4-sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazole derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
2-Chlorobenzoyl chloride
3,5-Dimethylpyrazole-4-sulfonyl chloride
Diethylamine
Uniqueness: 1-(2-Chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-5-19(6-2)24(22,23)15-11(3)18-20(12(15)4)16(21)13-9-7-8-10-14(13)17/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHBLHVZTFTXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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